chemical structure and properties of (6-Chloro-3-fluoropyridin-2-yl)methanamine
chemical structure and properties of (6-Chloro-3-fluoropyridin-2-yl)methanamine
The following technical guide details the chemical structure, properties, synthesis, and applications of (6-Chloro-3-fluoropyridin-2-yl)methanamine .
A Bifunctional Pyridine Scaffold for Medicinal Chemistry
Executive Summary
(6-Chloro-3-fluoropyridin-2-yl)methanamine (CAS: 1256804-79-1) is a high-value heterocyclic building block used extensively in drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. Its structure features a pyridine core decorated with three distinct functional handles: a primary methanamine (for amide/sulfonamide coupling), a C6-chlorine (for nucleophilic aromatic substitution or cross-coupling), and a C3-fluorine (for metabolic stability and electronic modulation). This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles.
Chemical Identity & Physicochemical Properties[1][2][3]
Identification Data
| Property | Detail |
| IUPAC Name | (6-Chloro-3-fluoropyridin-2-yl)methanamine |
| CAS Number | 1256804-79-1 |
| Alternative IDs | 1-(6-chloro-3-fluoropyridin-2-yl)methanamine; B7966904 |
| Molecular Formula | C₆H₆ClFN₂ |
| Molecular Weight | 160.58 g/mol |
| SMILES | NCC1=NC(Cl)=CC=C1F |
| InChI Key | VAZMJARKOKURCR-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Note |
| Physical State | Solid / Semi-solid | Hygroscopic amine |
| LogP | ~0.93 | Moderate lipophilicity |
| pKa (Amine) | ~8.5 - 9.0 | Typical primary aliphatic amine |
| pKa (Pyridine N) | ~0.5 - 1.5 | Significantly reduced by EWGs (F, Cl) |
| Storage | 2-8°C, Inert Gas | Sensitive to oxidation/carbonation |
Structural Analysis & Reactivity Profile[2]
Electronic Effects
The pyridine ring is electron-deficient, activated for nucleophilic attack but deactivated for electrophilic substitution.
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C6-Chlorine (Ortho to N): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive electron-withdrawing effect of the ring nitrogen and the stabilization of the Meisenheimer intermediate. This is the primary electrophilic handle.
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C3-Fluorine (Meta to N): Provides metabolic blocking (preventing oxidation at C3) and modulates the basicity of the pyridine nitrogen. While fluorine is a good leaving group in SNAr, its position (meta to N) makes it significantly less reactive than the C6-Cl.
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C2-Methanamine: A primary aliphatic amine. It acts as a potent nucleophile for amide coupling, reductive amination, or sulfonylation.
Reactivity Diagram (Graphviz)
Figure 1: Reactivity profile showing the three primary diversification pathways: N-functionalization, SNAr at C6, and Palladium-catalyzed cross-coupling at C6.
Synthetic Routes[1][5][6][7][8][9]
Route A: Reduction of Nitrile (Primary Industrial Route)
The most direct synthesis involves the selective reduction of 6-chloro-3-fluoropicolinonitrile (CAS 1207609-52-6). This method preserves the halogen substituents if conditions are carefully controlled.
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Precursor: 6-Chloro-3-fluoropicolinonitrile.
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Reagents: Borane-THF complex (BH₃·THF) or Raney Nickel/H₂ (controlled).
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Mechanism: Hydride transfer to the nitrile carbon followed by hydrolysis.
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Advantage: One-step transformation from commercially available material.
Route B: From Alcohol via Chloromethylation
Used when the alcohol precursor (6-chloro-3-fluoropyridin-2-yl)methanol (CAS 884494-80-8) is available.
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Chlorination: Alcohol treated with SOCl₂ or Cyanuric Chloride/DMF to yield 2-(chloromethyl)-6-chloro-3-fluoropyridine.
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Note: SOCl₂ requires care to avoid over-chlorination (halogen exchange).
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Amination: Displacement of the benzylic chloride with Ammonia (NH₃) or Potassium Phthalimide (Gabriel Synthesis).
Synthesis Workflow Diagram
Figure 2: Synthetic pathways highlighting the direct nitrile reduction (preferred) and the alcohol conversion route.
Experimental Protocols
Protocol 1: Nitrile Reduction (Borane-THF Method)
This protocol minimizes de-halogenation side reactions common with catalytic hydrogenation.
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Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.
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Dissolution: Dissolve 6-chloro-3-fluoropicolinonitrile (1.0 eq, 5 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1]
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Reduction: Add Borane-THF complex (1.0 M in THF, 2.5 eq) dropwise over 15 minutes.
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Reflux: Warm to room temperature, then reflux for 3 hours. Monitor by TLC (disappearance of nitrile).
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Quench: Cool to 0°C. Carefully add Methanol (10 mL) followed by 1N HCl (10 mL) to hydrolyze the borane-amine complex. Stir for 1 hour.
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Workup: Basify to pH >10 with 2N NaOH. Extract with Dichloromethane (3 x 30 mL). Dry organics over Na₂SO₄ and concentrate.
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Purification: The crude amine is often pure enough or can be converted to the HCl salt for storage.
Protocol 2: SNAr Functionalization at C6
Demonstrates the utility of the scaffold for library generation.
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Reactants: Combine (6-Chloro-3-fluoropyridin-2-yl)methanamine derivative (protected amine recommended if using strong bases) with a nucleophile (e.g., Morpholine, 1.2 eq).
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Conditions: Dissolve in DMSO or NMP. Add DIPEA (2.0 eq).
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Reaction: Heat to 80-100°C for 4-12 hours. The C6-Cl is displaced due to activation by the pyridine nitrogen.
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Note: The C3-F remains intact under these conditions, preserving the fluorinated core.
Medicinal Chemistry Applications
The (6-Chloro-3-fluoropyridin-2-yl)methanamine moiety is a "privileged structure" in drug design.
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Kinase Inhibitors: The pyridine nitrogen can accept hydrogen bonds from the hinge region of kinases. The C3-F atom can fill small hydrophobic pockets and protect the ring from oxidative metabolism.
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P2Y12 Antagonists: Analogous structures have been explored for antiplatelet activity.
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Fragment-Based Drug Design (FBDD): Its low molecular weight and distinct vectors for growth make it an ideal fragment for screening.
References
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Chemspace. Compound Datasheet: 1-(6-chloro-3-fluoropyridin-2-yl)methanamine. CAS 1256804-79-1. Link
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BenchChem. Synthetic Methodologies for 6-Chloro-3-fluoropyridin-2-yl methanamine. Link
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Sigma-Aldrich. 6-Chloro-3-fluoropicolinonitrile (Precursor). CAS 1207609-52-6. Link
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MDPI. Facile Synthesis of Bromine-Substituted (Chloromethyl)Pyridine Precursors. (Discusses chlorination of analogous pyridine alcohols). Link
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ChemScene. 6-Chloro-3-fluoropyridin-2-amine derivatives and analogs. Link
